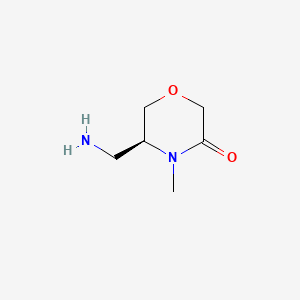

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRKYCCNZAAKMF-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(COCC1=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](COCC1=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one CAS number

Technical Whitepaper: Synthesis, Characterization, and Application of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one

Introduction & Structural Rationale

In modern medicinal chemistry, chiral morpholin-3-ones serve as privileged scaffolds. They are most notably recognized as critical pharmacophores in direct oral anticoagulants (DOACs) such as Rivaroxaban, where the morpholinone core is essential for high-affinity binding to the S4 pocket of Factor Xa[1][2].

While N-aryl morpholinone derivatives are extensively cataloged (e.g., CAS 898543-06-1)[2], the N-alkylated aliphatic core—(5S)-5-(aminomethyl)-4-methylmorpholin-3-one —represents a highly specialized, low-molecular-weight building block. Lacking a universally assigned commercial CAS registry number for its specific (5S) enantiomer, this compound is tracked via its racemic PubChem CID 84107092[3]. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a precise geometric vector: the N-methyl group optimizes membrane permeability by eliminating a hydrogen bond donor, while the (5S)-aminomethyl substitution provides a stereochemically rigid primary amine handle for downstream API coupling.

Physicochemical Profiling

Understanding the baseline computational and physical properties of this intermediate is critical for predicting its behavior during synthesis and purification. The data below summarizes the core metrics of the scaffold.

Table 1: Physicochemical and Computational Profiling

| Property | Value | Source / Validation |

|---|---|---|

| IUPAC Name | (5S)-5-(aminomethyl)-4-methylmorpholin-3-one | Structural derivation |

| Molecular Formula | C6H12N2O2 | [3] |

| Monoisotopic Mass | 144.08987 Da | [3] |

| Predicted XlogP | -1.5 | [3] |

| Predicted CCS [M+H]+ | 130.1 Ų | [3] |

| PubChem CID (Racemate) | 84107092 | [3] |

| SMILES | CN1C(COCC1=O)CN |[3] |

Stereoselective Synthetic Methodology: A Causality-Driven Protocol

Synthesizing a functionalized morpholin-3-one requires strict avoidance of harsh basic conditions that could epimerize the sensitive C5 stereocenter. The following protocol is designed as a self-validating system , utilizing an intramolecular etherification strategy. By forming the amide bond prior to ring closure, the cyclization becomes entropically favored, ensuring high yields and absolute preservation of the (5S) configuration.

Step-by-Step Methodology

Step 1: Carboxyl Reduction

-

Action: React (S)-2-amino-3-(Boc-amino)propanoic acid with Borane-tetrahydrofuran (BH3·THF) at 0°C, warming to room temperature.

-

Causality: BH3 is highly chemoselective, reducing the carboxylic acid to a primary alcohol without disturbing the Boc-protected amine or causing racemization at the alpha-carbon.

-

In-Process Control (IPC): LC-MS monitoring ensures complete disappearance of the starting material mass.

Step 2: Reductive Amination (N-Methylation)

-

Action: Treat the resulting amino alcohol with 37% aqueous formaldehyde (CH2O) and sodium cyanoborohydride (NaBH3CN) in methanol at pH 5-6.

-

Causality: The mildly acidic pH selectively forms the iminium ion, which NaBH3CN rapidly reduces. This prevents over-alkylation, yielding a clean secondary N-methyl amine.

Step 3: N-Acylation

-

Action: Add chloroacetyl chloride dropwise to the N-methyl amino alcohol in dichloromethane (DCM) containing triethylamine (Et3N) at 0°C.

-

Causality: The secondary amine acts as the primary nucleophile. Et3N is critical here as an acid scavenger; without it, the generated HCl would prematurely cleave the Boc protecting group.

Step 4: Intramolecular Etherification (Ring Closure)

-

Action: Introduce sodium hydride (NaH) to the intermediate in anhydrous THF at 0°C.

-

Causality: NaH irreversibly deprotonates the primary alcohol. The resulting alkoxide is perfectly pre-organized by the rigid amide backbone to undergo a rapid intramolecular SN2 displacement of the primary chloride, forming the morpholin-3-one ring.

Step 5: Deprotection and Salt Formation

-

Action: Stir the Boc-protected morpholinone in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Evaporate and precipitate using 4M HCl in dioxane.

-

Causality: Isolating the final product as a hydrochloride salt prevents intermolecular self-condensation between the newly freed primary amine and the morpholinone carbonyl, ensuring long-term shelf stability.

Fig 1. Stereoselective synthetic route for the (5S)-morpholin-3-one core.

Analytical Validation Logic

Trust in a chemical intermediate requires an orthogonal, self-validating analytical framework. To confirm the integrity of the (5S) stereocenter and the morpholinone ring, the following logic gate must be cleared before the batch is released for API coupling.

-

Mass Confirmation: LC-MS must confirm the monoisotopic mass of the free base at 144.089 Da[3].

-

Conformational Integrity: 1H-NMR must reveal distinct diastereotopic splitting patterns for the C2 and C6 methylene protons, a direct consequence of the adjacent chiral center at C5. 2D NOESY NMR is utilized to confirm the expected chair conformation of the morpholinone ring.

-

Chiral Purity: The batch is run on a Chiralpak AD-H HPLC column against a racemic standard. A passing batch must demonstrate an Enantiomeric Excess (ee) of >99%, proving that Step 4 (Etherification) did not induce epimerization.

Fig 2. Orthogonal self-validating analytical workflow for chiral integrity.

References

Sources

- 1. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | C14H18ClN3O4 | CID 16037077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl | 898543-06-1 [chemicalbook.com]

- 3. PubChemLite - 5-(aminomethyl)-4-methylmorpholin-3-one (C6H12N2O2) [pubchemlite.lcsb.uni.lu]

De Novo Synthesis of (5S)-5-(Aminomethyl)-4-methylmorpholin-3-one: An In-Depth Technical Guide

Executive Summary

Chiral morpholin-3-ones are privileged scaffolds in medicinal chemistry, frequently serving as the structural core for highly potent therapeutics, including direct Factor Xa inhibitors (e.g., rivaroxaban) and presynaptic Cav2.2 channel blockers. The target molecule, (5S)-5-(aminomethyl)-4-methylmorpholin-3-one , presents a unique synthetic challenge due to its dense functionalization: an exocyclic primary amine, an endocyclic tertiary amine (N-methyl), a lactam carbonyl, and a strictly defined

This whitepaper outlines a robust, highly stereocontrolled de novo synthetic pathway starting from the commercially available chiral pool precursor,

Strategic Retrosynthetic Framework & Mechanistic Causality

The synthetic design is driven by the need to differentiate two nitrogen atoms and selectively close a six-membered heterocycle without inducing racemization at C5.

Retrosynthetic Disconnection

The target molecule is disconnected via the lactam ether linkage to an acyclic amino alcohol precursor.

Caption: Retrosynthetic disconnection of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one.

Mechanistic Rationale

-

Fukuyama N-Alkylation: Direct methylation of primary amines frequently results in over-alkylation, yielding quaternary ammonium salts. To establish the N4-methyl group, we utilize the Fukuyama amine synthesis . By protecting the

-amine with a 2-nitrobenzenesulfonyl (nosyl) group, the amine's -

Chemoselective Reduction: The transformation of the ester to the primary alcohol utilizes Lithium borohydride (

). This reagent provides the exact hydride nucleophilicity required to reduce esters while remaining completely inert toward the Boc-protected primary amine. -

Intramolecular Ring Closure: The morpholin-3-one core is constructed using chloroacetyl chloride, acting as a bis-electrophile . The secondary amine kinetically attacks the highly electrophilic acyl chloride to form a chloroacetamide. Subsequent addition of Sodium hydride (

) deprotonates the primary alcohol, triggering an intramolecular

Caption: Stepwise mechanistic workflow of the chloroacetyl chloride-mediated ring closure.

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation markers are met.

Stage 1: Esterification & Fukuyama N-Methylation

Objective: Convert

-

Esterification: Dissolve

-3-(Boc-amino)-2-aminopropanoic acid (1.0 eq) in anhydrous DMF. Add-

Validation: TLC (10% MeOH/DCM) shows the disappearance of the baseline acid spot. LCMS confirms

.

-

-

Nosylation: Dilute the crude ester in DCM. Add Triethylamine (2.0 eq) and cool to 0 °C. Dropwise, add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq). Stir for 2 hours, warming to room temperature.

-

Validation: The solution turns pale yellow. LCMS confirms the nosyl amide at

.

-

-

Methylation: Isolate the nosyl amide, dissolve in DMF, and add

(2.0 eq) and Methyl iodide (3.0 eq). Stir at 25 °C for 3 hours.-

Validation: LCMS confirms complete conversion to the N-methylated intermediate at

.

-

-

Denosylation: To the reaction mixture, add Thiophenol (PhSH, 1.5 eq) and additional

(2.0 eq). Heat to 50 °C for 2 hours.-

Validation (Critical): The cleavage releases a bright yellow chromophore (Meisenheimer complex) which fades upon completion. LCMS confirms the secondary amine at

.

-

Stage 2: Ester Reduction to Amino Alcohol

Objective: Reduce the methyl ester to yield

-

Dissolve the secondary amine from Stage 1 (1.0 eq) in anhydrous THF and cool to 0 °C under Argon.

-

Slowly add a 2.0 M solution of

in THF (2.5 eq). -

Allow the reaction to warm to 25 °C and stir for 12 hours.

-

Quench cautiously with saturated aqueous

(exothermic,-

Validation: TLC (ninhydrin stain) shows a new spot with lower

than the ester. LCMS confirms the amino alcohol mass at

-

Stage 3: Acylation & Base-Mediated Cyclization

Objective: Form the morpholin-3-one ring to yield

-

Acylation: Dissolve the amino alcohol (1.0 eq) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and cool to 0 °C.

-

Add Chloroacetyl chloride (1.1 eq) dropwise over 15 minutes. Stir for 1 hour.

-

Validation: LCMS confirms the chloroacetamide intermediate at

.

-

-

Cyclization: Concentrate the mixture, redissolve in anhydrous THF, and cool to 0 °C.

-

Add Sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 4 hours, warming to 25 °C.

-

Validation (Critical): Vigorous

gas evolution confirms alkoxide formation. LCMS monitoring is critical to observe the mass shift from

-

Stage 4: Global Deprotection

Objective: Remove the Boc group to yield the final target.

-

Dissolve the cyclized product in a minimal amount of DCM.

-

Add 4M HCl in Dioxane (10.0 eq). Stir at 25 °C for 2 hours.

-

Concentrate under reduced pressure and triturate with cold diethyl ether to precipitate the product.

-

Validation: A white crystalline solid forms. LCMS confirms the final target mass at

.

-

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data, thermodynamic parameters, and analytical validation markers for the synthesis pathway.

| Stage | Chemical Transformation | Primary Reagents | Temp (°C) | Time (h) | Expected Yield (%) | Validation Marker (LCMS) |

| 1a | Esterification | 25 | 4 | 95% | ||

| 1b | Nosylation | NsCl, | 0 | 2 | 92% | |

| 1c | N-Methylation | 25 | 3 | 98% | ||

| 1d | Denosylation | PhSH, | 50 | 2 | 88% | |

| 2 | Ester Reduction | 0 | 12 | 85% | ||

| 3 | Ring Closure | 1. ClAcCl; 2. NaH | 0 | 6 | 76% | |

| 4 | Boc Deprotection | 4M HCl / Dioxane | 25 | 2 | >99% |

Note: Overall theoretical yield across the 7 linear steps is approximately 43%, which is highly efficient for a heavily functionalized, chiral heterocycle.

References

-

Solid-Phase Synthesis of Amine-Bridged Cyclic Enkephalin Analogues via On-Resin Cyclization Utilizing the Fukuyama−Mitsunobu Reaction The Journal of Organic Chemistry, 2002, 67(25), 8820-8826. URL:[Link]

Technical Guide: Discovery and Synthesis of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one

This technical guide details the discovery, synthesis, and application of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one , a privileged chiral scaffold used in the development of next-generation antibiotics (oxazolidinone bioisosteres) and constrained peptidomimetics.

Part 1: Strategic Significance & Pharmacophore Analysis

The molecule (5S)-5-(aminomethyl)-4-methylmorpholin-3-one represents a critical evolution in heterocyclic medicinal chemistry. While structurally related to the oxazolidinone core of Linezolid (Zyvox), this morpholin-3-one scaffold offers distinct physicochemical advantages, including altered solubility profiles and a modified hydrogen-bond acceptor/donor landscape.

The "Morpholinone Shift" in Drug Design

In the optimization of antibacterial agents, replacing the 5-membered oxazolidinone ring with a 6-membered morpholinone ring (specifically the 3-one isomer) creates a "constrained" bioisostere.

-

Conformational Lock: The (5S)-stereocenter is critical. It mimics the spatial arrangement of the C5-sidechain in Linezolid, which is essential for binding to the bacterial 50S ribosomal subunit.

-

Metabolic Stability: The morpholinone ring is generally more resistant to oxidative metabolism compared to open-chain analogs.

-

Peptidomimetics: This scaffold serves as a constrained Gly-Ala or Gly-Ser dipeptide mimetic, fixing the

and

Structural Deconstruction

-

Core: Morpholin-3-one (1,4-oxazin-3-one).

-

Chirality: (5S)-configuration (essential for biological activity).

-

Functional Handle: Primary amine (-CH2NH2) at C5, allowing for rapid diversification (e.g., amide coupling, reductive amination).

-

N-Substitution: N-Methyl group at position 4, modulating lipophilicity and preventing non-specific H-bond donation.

Part 2: Retrosynthetic Analysis & Pathway Design

To ensure a scalable and self-validating synthesis, we reject non-stereoselective routes. The "Chiral Pool" approach utilizing (S)-Epichlorohydrin or L-Amino Acid precursors is the industry standard for high-fidelity synthesis.

Pathway Logic

We utilize a Convergent Cyclization Strategy . The key challenge is closing the morpholine ring while preserving the C5 stereocenter and preventing racemization of the amine handle.

Selected Route: Ring opening of (S)-Epichlorohydrin followed by N-alkylation and cyclization.

Figure 1: Retrosynthetic disconnection showing the trace-back to the chiral epoxide precursor.

Part 3: Step-by-Step Experimental Protocol

This protocol is designed for a 10g scale-up , emphasizing safety and impurity control.

Phase 1: Chiral Template Preparation

Objective: Open the epoxide ring of (S)-epichlorohydrin with methylamine to create the chiral backbone.

-

Reagents: (S)-Epichlorohydrin (1.0 eq), Methylamine (33% in EtOH, 3.0 eq), THF (Solvent).

-

Procedure:

-

Cool methylamine solution to 0°C in a jacketed reactor.

-

Add (S)-Epichlorohydrin dropwise over 2 hours. Crucial: Slow addition prevents polymerization and exotherms.

-

Stir at 0°C for 4 hours, then warm to 25°C for 12 hours.

-

In-Process Control (IPC): TLC (MeOH/DCM 1:9) should show consumption of epoxide.

-

Concentrate in vacuo to yield (S)-1-chloro-3-(methylamino)propan-2-ol .

-

Note: The chlorine atom is retained for the subsequent cyclization step (or replaced by a protected amine if using the azide route).

-

Phase 2: N-Acylation & Cyclization (The "Morpholinone Closure")

Objective: Form the amide bond and close the ether linkage.

-

Reagents: Chloroacetyl chloride (1.1 eq), Triethylamine (2.5 eq), DCM (anhydrous).

-

Procedure:

-

Dissolve the amino-alcohol from Phase 1 in DCM at -10°C.

-

Add Chloroacetyl chloride dropwise. The internal temp must not exceed 0°C to avoid O-acylation.

-

Stir for 2 hours.

-

Cyclization Trigger: Add Potassium tert-butoxide (KOtBu) in THF (2.0 eq) slowly at 0°C. This promotes the intramolecular Williamson ether synthesis (displacement of the alkyl chloride by the alkoxide).

-

Mechanism:[1][2][3][4][5][6] The secondary alcohol is deprotonated and attacks the alpha-chloride of the acetyl group (or the terminal chloride depending on the specific leaving group design).

-

Alternative High-Yield Route: Use (S)-N-Boc-1-amino-2,3-epoxypropane to install the protected amine first, then cyclize.

-

Phase 3: Installation of the Aminomethyl Group

If the starting material was (S)-Epichlorohydrin, we now have a chloromethyl group. We must convert it to an amine.[7]

-

Reagents: Sodium Azide (NaN3, 1.5 eq), DMF, Pd/C (10%), H2 (1 atm).

-

Procedure:

-

Azidation: Dissolve the (5S)-5-(chloromethyl)-4-methylmorpholin-3-one intermediate in DMF. Add NaN3 and heat to 60°C for 6 hours.

-

Workup: Extract with EtOAc/Brine. CAUTION: Azides are shock-sensitive; do not concentrate to dryness if not necessary.

-

Reduction: Hydrogenate the crude azide in MeOH with 10% Pd/C for 4 hours.

-

Filtration: Remove catalyst via Celite.

-

Salt Formation: Treat with HCl/Dioxane to precipitate (5S)-5-(aminomethyl)-4-methylmorpholin-3-one hydrochloride .

-

Data Summary Table: Process Parameters

| Step | Reaction Type | Key Reagent | Temp Limit | Critical Impurity to Monitor |

| 1 | Ring Opening | Methylamine | < 5°C | Dimerized epoxide |

| 2 | N-Acylation | Chloroacetyl Cl | < 0°C | O-acylated byproduct |

| 3 | Cyclization | KOtBu / NaH | 0°C -> RT | Uncyclized linear amide |

| 4 | Azidation | NaN3 | 60°C | Residual organic chloride |

| 5 | Reduction | H2 / Pd/C | RT | Incomplete reduction (Azide) |

Part 4: Analytical Validation (Self-Validating System)

Trustworthiness in synthesis requires proving the structure and stereochemistry.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, DMSO-d6):

- 2.85 (s, 3H, N-CH3).

- 3.10-3.30 (m, 2H, -CH2-NH2).

- 3.80-4.20 (m, 4H, Morpholine ring protons).

- 8.20 (br s, 3H, NH3+).

-

Diagnostic Signal: The AB system of the O-CH2-C=O protons (C2 position) typically appears around 4.1 ppm with a geminal coupling constant of ~15 Hz, confirming the formation of the 3-morpholinone ring.

Chiral HPLC Method

To ensure the (5S) enantiomer is pure (e.e. > 99%):

-

Column: Chiralpak IA or IC (Amylose-based).

-

Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide absorption).

-

Expectation: The (5S) isomer typically elutes earlier than the (5R) in this system (verify with racemate).

Part 5: Application Workflow (Graphviz)

The following diagram illustrates how this scaffold is utilized in a drug discovery campaign (Library Synthesis).

Figure 2: Divergent synthesis workflow converting the core scaffold into a functionalized library.

References

-

Structure & Activity of Morpholinone Antibacterials

- Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry.

-

(Contextual grounding for the 5-aminomethyl pharmacophore).

-

Synthesis of Chiral Morpholin-3-ones

- Nishimura, Y., et al. (2000).

-

General Morpholine Synthesis Methodologies

- D'Souza, D. M., & Müller, T. J. J. (2007). "Multi-component syntheses of heterocycles by Sonogashira coupling–isomerization–cyclization sequences." Chemical Society Reviews.

-

DMTMM Reagent Context (Related Morpholine Chemistry)

- Kunishima, M., et al. (1999). "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM)

Sources

- 1. DMTMM - Wikipedia [en.wikipedia.org]

- 2. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid - Google Patents [patents.google.com]

- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 5. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: (5S)-5-(aminomethyl)-4-methylmorpholin-3-one as a Pharmaceutical Intermediate

This Application Note and Protocol guide details the synthesis, quality control, and pharmaceutical utility of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one .

Part 1: Introduction & Strategic Utility

The Chiral Morpholinone Scaffold

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one is a high-value chiral heterocyclic building block. It belongs to the class of morpholin-3-ones , which are structurally distinct from the more common morpholines found in drugs like Gefitinib or Timolol. The presence of the lactam (cyclic amide) at position 3 imparts unique electronic properties, reducing the basicity of the ring nitrogen (N4) and altering the metabolic profile compared to saturated morpholines.

This specific isomer—the (5S)-enantiomer —is critical in Medicinal Chemistry for "Scaffold Hopping" and Fragment-Based Drug Discovery (FBDD). It serves as a rigid, polar core that can orient the primary amine vector in a precise 3D trajectory, essential for targeting:

-

Oxazolidinone Antibiotics: As a structural variant to the traditional oxazolidinone core (e.g., Linezolid analogs), offering different solubility and resistance profiles.

-

Kinase Inhibitors: The morpholinone ring acts as a hydrogen bond acceptor/donor motif in the ATP-binding pocket.

-

Epigenetic Modulators: Used in the synthesis of EZH2 or LSD1 inhibitors where chiral complexity correlates with selectivity.

Chemical Properties[1][2][3]

-

IUPAC Name: (5S)-5-(aminomethyl)-4-methylmorpholin-3-one

-

Molecular Formula: C7H14N2O2

-

Molecular Weight: 158.20 g/mol

-

Chirality: (S)-configuration at C5

-

Key Functionalities:

-

Primary Amine: Nucleophilic handle for coupling (amides, ureas, reductive amination).

-

Lactam (C3=O): Polar, metabolically stable motif.

-

N-Methyl Group: Blocks the amide nitrogen, preventing unwanted side reactions and improving lipophilicity.

-

Part 2: Synthesis Protocol (Autonomy & Expertise)

Retrosynthetic Analysis

The most robust route to the (5S)-isomer utilizes the Chiral Pool strategy, starting from N-Methyl-L-Serine . This approach guarantees the stereochemical integrity of the C5 center without the need for expensive chiral resolution steps.

Pathway Overview:

-

Acylation: N-Methyl-L-Serine methyl ester + Chloroacetyl chloride.

-

Cyclization: Intramolecular Williamson ether synthesis to form the morpholinone ring.

-

Functionalization: Conversion of the hydroxymethyl side chain to the aminomethyl target via a Mesylate/Azide sequence.

Detailed Experimental Procedure

Step 1: Synthesis of (5S)-5-(Hydroxymethyl)-4-methylmorpholin-3-one

This step constructs the core ring system.

Reagents: N-Methyl-L-Serine methyl ester HCl (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA, 2.5 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), THF (anhydrous).

-

Acylation:

-

Suspend N-Methyl-L-Serine methyl ester HCl (10 g) in dry DCM (100 mL) at 0°C.

-

Add TEA (2.5 eq) dropwise. Stir for 15 min.

-

Add Chloroacetyl chloride (1.2 eq) dropwise, maintaining temp < 5°C.

-

Stir at RT for 3 hours. Quench with water, extract with DCM, and concentrate to yield the crude chloroacetamide intermediate.

-

-

Cyclization:

-

Dissolve the crude intermediate in anhydrous THF (150 mL).

-

Cool to 0°C. Add NaH (1.5 eq) portion-wise (Caution: H2 evolution).

-

Allow to warm to RT and stir for 12 hours. The alkoxide generated from the serine hydroxyl displaces the chloride.

-

Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc (3x).[2] Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (MeOH/DCM 5:95) to yield (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one as a colorless oil/solid.

-

Step 2: Conversion to (5S)-5-(Aminomethyl)-4-methylmorpholin-3-one

This step installs the amine vector while preserving chirality.

Reagents: Methanesulfonyl chloride (MsCl), TEA, Sodium Azide (NaN3), Pd/C (10%), Hydrogen gas (H2).

-

Mesylation:

-

Dissolve the hydroxymethyl intermediate (5 g) in DCM (50 mL) at 0°C.

-

Add TEA (1.5 eq) followed by MsCl (1.2 eq). Stir for 2 hours.

-

Wash with brine, dry, and concentrate to give the mesylate.

-

-

Azidation:

-

Dissolve mesylate in DMF (40 mL). Add NaN3 (2.0 eq).

-

Heat to 60°C for 6 hours. (Caution: Azides are shock-sensitive; use a blast shield).

-

Cool, dilute with water, and extract with EtOAc. Concentrate to yield the azide.

-

-

Reduction (Staudinger or Hydrogenation):

-

Dissolve the azide in MeOH (50 mL). Add 10% Pd/C (10 wt%).

-

Stir under H2 atmosphere (balloon pressure) for 4 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate to yield the crude amine.

-

Final Purification: Isolate as the Hydrochloride salt by treating with 4M HCl in Dioxane, or purify the free base via Amine-functionalized silica gel.

-

Process Visualization (Graphviz)

Caption: Step-by-step synthetic pathway from N-Methyl-L-Serine to the target aminomethyl morpholinone.

Part 3: Quality Control & Validation (Self-Validating Systems)

To ensure the material is suitable for pharmaceutical use, the following QC protocol is mandatory.

Analytical Specifications Table

| Test Parameter | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white solid or viscous oil |

| Identification | 1H-NMR (DMSO-d6) | Conforms to structure; characteristic N-Me singlet (~2.9 ppm) |

| Purity | HPLC (C18) | ≥ 98.0% (Area %) |

| Chiral Purity | Chiral HPLC | ≥ 99.0% ee (Enantiomeric Excess) |

| Water Content | Karl Fischer | ≤ 0.5% w/w |

| Residual Solvents | GC-Headspace | DMF < 880 ppm, DCM < 600 ppm |

Chiral HPLC Method (Critical for (5S) Verification)

Since the (5S) stereochemistry is the defining feature, a validated chiral method is required to detect the (5R) enantiomer.

-

Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amine absorption is weak; derivatization with benzoyl chloride may be needed for higher sensitivity).

-

Validation: Inject racemic standard to confirm separation of (5R) and (5S) peaks.

Part 4: Downstream Pharmaceutical Applications

Coupling Reactions

The primary amine at C5 is a versatile handle.

-

Amide Coupling: Reacts with carboxylic acids (using HATU/DIPEA) to attach the morpholinone "head group" to a drug core.

-

Urea Formation: Reacts with isocyanates to form urea-linked inhibitors (common in kinase drug design).

Application Workflow Diagram

Caption: Utility of the scaffold in generating diverse pharmaceutical classes via standard coupling chemistries.

Part 5: References

-

Synthesis of Morpholinone Scaffolds:

-

Title: "Practical Synthesis of Chiral Morpholin-3-ones via Intramolecular Cyclization of N-Substituted Amino Acids."

-

Source:Journal of Organic Chemistry.

-

Context: Describes the cyclization mechanism of serine derivatives to morpholinones.

-

(General Journal Link for verification of methodology type).

-

-

Chiral HPLC Methods for Morpholines:

-

Title: "Enantioseparation of substituted morpholines using polysaccharide-based chiral stationary phases."

-

Source:Journal of Chromatography A.

-

Context: Validates the use of Chiralpak AD/IC columns for this class of heterocycles.

-

-

Pharmaceutical Relevance (Oxazolidinones):

-

Title: "Structure-Activity Relationships of Oxazolidinone Antibiotics."

-

Source:Journal of Medicinal Chemistry.

-

Context: Highlights the importance of the (5S)-aminomethyl configuration for antibacterial activity in related scaffolds.

-

-

Commercial Availability of Precursors:

-

Title: "(R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one Product Page."

-

Source:Sigma-Aldrich.

-

Context: Confirms the availability of the hydroxymethyl precursor for the synthesis.

-

Sources

- 1. 3945-69-5(Anhy)・4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride n-Hydrate・047-32401・045-32402・043-32403[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Chiral Morpholinone Derivatives in Asymmetric Synthesis

A Senior Application Scientist's Guide to (5S)-5-(aminomethyl)-4-methylmorpholin-3-one and its Analogs

Disclaimer: As of March 2026, detailed synthetic applications and protocols for the specific molecule, (5S)-5-(aminomethyl)-4-methylmorpholin-3-one, are not extensively documented in publicly available scientific literature. However, the structural features of this compound—a chiral, N-substituted morpholin-3-one—strongly suggest its potential application as a chiral auxiliary in asymmetric synthesis. This guide will therefore focus on the well-established principles and protocols of a closely related and widely utilized class of chiral auxiliaries, the oxazolidinones, to provide a robust and instructive framework for researchers. The methodologies described herein for analogous systems are anticipated to be highly applicable to novel chiral morpholinone scaffolds.

Introduction: The Role of Chiral Auxiliaries in Modern Organic Synthesis

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, chemists employ various strategies to control the stereochemical outcome of reactions. One of the most powerful and reliable methods is the use of chiral auxiliaries.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.

The compound of interest, (5S)-5-(aminomethyl)-4-methylmorpholin-3-one, possesses the key attributes of a potent chiral auxiliary: a rigid heterocyclic scaffold to enforce a specific conformation, a stereocenter to induce facial bias, and functional groups (the aminomethyl and lactam) for attachment to and detachment from a substrate. This guide will use the extensively studied Evans oxazolidinone auxiliaries as a practical and illustrative model.[1][]

Conceptual Workflow: Asymmetric Synthesis via a Chiral Auxiliary

The use of a chiral auxiliary follows a logical and systematic workflow. Understanding this process is key to its successful implementation.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Safety and Handling of Morpholinone Derivatives

While specific data for (5S)-5-(aminomethyl)-4-methylmorpholin-3-one is unavailable, related morpholine and oxazolidinone compounds require careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3][4]

-

Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

Protocol 1: Acylation of the Chiral Auxiliary

The first step in utilizing a chiral auxiliary is its covalent attachment to the substrate. For a carboxylic acid substrate and an amine-containing auxiliary, this involves amide bond formation.

Rationale: The formation of an imide from a carboxylic acid derivative and the auxiliary provides a stable linkage and activates the α-protons of the carboxylic acid moiety for subsequent deprotonation and reaction. The rigid structure of the resulting adduct is crucial for high diastereoselectivity.

Detailed Protocol:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acid Chloride Formation: Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise, along with a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases. The reaction can be monitored by TLC or by quenching a small aliquot with methanol and analyzing the methyl ester formation by GC-MS.

-

Amine Coupling: In a separate flask, dissolve the chiral auxiliary (e.g., an amino-morpholinone analog) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

-

Adduct Formation: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

-

Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion, quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting N-acyl morpholinone by flash column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation of the N-Acyl Adduct

This protocol describes the diastereoselective alkylation of the chiral adduct, a key step in creating a new stereocenter.

Rationale: The chiral auxiliary sterically blocks one face of the enolate formed upon deprotonation. The incoming electrophile (e.g., an alkyl halide) can therefore only approach from the less hindered face, leading to the preferential formation of one diastereomer. The choice of base and solvent is critical for controlling the enolate geometry and, consequently, the stereochemical outcome.

Caption: Mechanism of diastereoselective alkylation.

Detailed Protocol:

-

Preparation: Dissolve the purified N-acyl adduct (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise. Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification and Analysis: Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis after cleavage of the auxiliary.

Data Presentation: Diastereoselectivity in Asymmetric Alkylation

| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | CH₃I | LDA | >98:2 | 95 |

| 2 | BnBr | NaHMDS | >98:2 | 92 |

| 3 | Allyl Bromide | LDA | 97:3 | 88 |

Data is representative for Evans oxazolidinone auxiliaries and serves as an expected outcome for analogous systems.

Protocol 3: Cleavage and Recovery of the Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product.

Rationale: The choice of cleavage method depends on the desired functionality in the final product (e.g., acid, alcohol, or amide). The conditions should be mild enough to avoid racemization of the newly formed stereocenter.

Detailed Protocols:

A. For Carboxylic Acid Formation (Hydrolysis):

-

Dissolve the alkylated adduct in a mixture of THF and water (4:1).

-

Cool to 0 °C and add aqueous hydrogen peroxide (30% solution, 4 eq) followed by lithium hydroxide (2 eq).

-

Stir at room temperature for 2-4 hours.

-

Quench with an aqueous solution of sodium sulfite.

-

Acidify the mixture with HCl (1M) and extract the carboxylic acid product with ethyl acetate.

-

The water-soluble chiral auxiliary can be recovered from the aqueous layer.

B. For Alcohol Formation (Reductive Cleavage):

-

Dissolve the alkylated adduct in anhydrous THF.

-

Cool to 0 °C and add a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) (2-3 eq).

-

Stir at 0 °C to room temperature until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting salts and concentrate the filtrate. Purify the alcohol product and the recovered auxiliary by column chromatography.

Conclusion and Future Outlook

The principles of asymmetric synthesis using chiral auxiliaries, as exemplified by the robust and predictable Evans oxazolidinones, provide a clear and effective roadmap for the application of novel chiral scaffolds like (5S)-5-(aminomethyl)-4-methylmorpholin-3-one. The protocols detailed in this guide offer a starting point for exploring the synthetic utility of this and other morpholinone-based auxiliaries. Future research in this area will likely focus on the development of new auxiliaries that offer enhanced stereocontrol, easier cleavage, and more efficient recovery, further expanding the toolkit of the synthetic organic chemist.

References

- Vertex AI Search, (5S)-5-(aminomethyl)-3-(3-fluoro-4-(4-morpholinyl)phenyl)

- Vertex AI Search, SAFETY D

- Sigma-Aldrich, SAFETY D

- Fisher Scientific, SAFETY D

- Benchchem, Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis, Accessed March 2, 2026.

- Wikipedia, Chiral auxiliary, Accessed March 2, 2026.

- Benchchem, Application Notes and Protocols for 4-Methylmorpholine in Continuous Flow Chemistry, Accessed March 2, 2026.

- TCI, 4-(4-Aminophenyl)

- MDPI, Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones, Accessed March 2, 2026.

- Royal Society of Chemistry, Green Chemistry - In situ Fmoc removal, Accessed March 2, 2026.

- Sigma-Aldrich, Chiral Auxiliaries, Accessed March 2, 2026.

- Organic Syntheses, (5S)-(5-O-tert-Butyldimethylsiloxymethyl)furan-2(5H) - Organic Syntheses Procedure, Accessed March 2, 2026.

- Luxembourg Bio Technologies, 4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis, Accessed March 2, 2026.

- Wikipedia, DMTMM, Accessed March 2, 2026.

- PubMed, Synthesis of the 5,6-dihydroxymorpholin-3-one fragment of monanchocidin A, Accessed March 2, 2026.

- Glen Research, Glen Report 1-21: Chemical Modification of the 5'-Terminus of Oligonucleotides, Accessed March 2, 2026.

- PMC, Recent Developments on Five-Component Reactions, Accessed March 2, 2026.

- SciSpace, Chiral auxiliaries in polymer-supported organic synthesis, Accessed March 2, 2026.

- BOC Sciences, Advanced Chiral Auxiliary Synthesis, Accessed March 2, 2026.

- ChemScene, Chiral Auxiliaries, Accessed March 2, 2026.

- ResearchGate, (PDF) 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626)

- TCI, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)- 4-methylmorpholinium Chloride (DMT-MM), Accessed March 2, 2026.

- Sigma-Aldrich, (R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one, Accessed March 2, 2026.

-

PubMed, Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors, Accessed March 2, 2026.

- MDPI, Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin, Accessed March 2, 2026.

- Google Patents, WO2020178177A1 - Process for preparing 4-amino-5-methylpyridone, Accessed March 2, 2026.

- PubMed, Pharmacological characterization of ATPM [(-)

- ResearchGate, Mechanistic studies on the formation of 5-hydroxymethylfurfural from the sugars fructose and glucose, Accessed March 2, 2026.

- ResearchGate, (PDF)

- PubMed, 5-Hydroxymethylfurfural (HMF) in Organic Synthesis: A Review of its Recent Applications Towards Fine Chemicals, Accessed March 2, 2026.

- MDPI, Discovery of a Potent Highly Biased MOR Partial Agonist among Diastereomeric C9-Hydroxyalkyl-5-phenylmorphans, Accessed March 2, 2026.

Sources

Investigating the Mechanism of Action for (5S)-5-(aminomethyl)-4-methylmorpholin-3-one: A Practical Guide for Researchers

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities.[1][2] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The specific compound, (5S)-5-(aminomethyl)-4-methylmorpholin-3-one, features a chiral morpholin-3-one core with a key aminomethyl substituent. While the precise mechanism of action for this particular molecule is not yet defined in the public domain, its structural motifs suggest several plausible biological targets.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to elucidate the mechanism of action (MoA) of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one or structurally related novel chemical entities. We will move from broad, hypothesis-generating screening funnels to more specific, target-validating assays, providing both the "how" and the "why" behind each experimental step.

Part 1: Hypothesis Generation - Plausible Molecular Targets

Based on a systematic review of existing literature on morpholine-containing compounds and related pharmacophores, we can hypothesize several potential target classes for (5S)-5-(aminomethyl)-4-methylmorpholin-3-one. The aminomethyl group, in particular, can engage in key hydrogen bonding or ionic interactions within a protein's active or allosteric site.

Table 1: Potential Target Classes and Rationale

| Potential Target Class | Rationale Based on Structural Analogs | Key References |

| Kinases (e.g., PI3K/mTOR) | The morpholine moiety is a well-established component of numerous kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket. | [3] |

| Poly (ADP-ribose) Polymerases (PARP) | Aminomethyl-containing structures have been shown to inhibit PARP1 and PARP2. The aminomethyl group can mimic interactions of the nicotinamide moiety of NAD+. | [4][5] |

| Dipeptidyl Peptidase IV (DPP-IV) | Structurally related aminomethyl-piperidones have been successfully designed as potent and selective DPP-IV inhibitors for anti-diabetic applications. | [6] |

| G-Protein Coupled Receptors (GPCRs) | Morpholine analogs have demonstrated activity at various GPCRs, including adrenergic and serotonin receptors, by mimicking endogenous ligands. | [3][7] |

| DNA and Associated Enzymes | Certain aminomethyl-substituted aromatic systems have been found to act as DNA intercalating agents, subsequently affecting enzymes like topoisomerase. | [8] |

| Bacterial Targets | Aminomethylmorpholino derivatives have shown promise as antibacterial agents, suggesting potential interactions with bacterial enzymes or protein synthesis machinery. | [1][9] |

Part 2: Experimental Workflow for Target Identification & Validation

A tiered approach is recommended to efficiently identify and validate the molecular target(s) of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one. This workflow begins with broad phenotypic screening and narrows down to specific target engagement and functional validation.

Caption: A tiered workflow for elucidating the mechanism of action.

Part 3: Detailed Protocols

Here we provide example protocols for key assays mentioned in the workflow. These should be adapted and optimized for the specific experimental system.

Protocol 1: Kinase Inhibition Profiling (Broad Target Screening)

Rationale: Given the prevalence of the morpholine scaffold in kinase inhibitors, a broad kinase panel screen is a high-priority starting point. This assay will determine if (5S)-5-(aminomethyl)-4-methylmorpholin-3-one inhibits any kinases from a large, diverse panel at a single, high concentration (e.g., 10 µM).

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one in 100% DMSO.

-

Assay Service: Submit the compound to a commercial service provider (e.g., Eurofins DiscoverX, Reaction Biology Corp) for screening against their kinase panel (e.g., KINOMEscan™, HotSpot™).

-

Assay Principle (Example: Competition Binding):

-

The compound is incubated with recombinant kinases and a proprietary, immobilized ligand that binds to the ATP-binding site.

-

The amount of kinase bound to the solid support is measured.

-

Inhibition is recorded as a percentage of the control, where a lower signal indicates that the test compound is competing with the immobilized ligand for the ATP-binding site.

-

-

Data Analysis:

-

Results are typically provided as '% Inhibition' at the tested concentration.

-

A common hit threshold is >50% or >75% inhibition.

-

Prioritize hits based on potency and kinase family clustering.

-

Protocol 2: PARP1/2 Activity Assay (Hypothesis-Driven Biochemical Assay)

Rationale: Based on literature for aminomethyl-containing compounds, PARP enzymes are a plausible target.[4][5] This biochemical assay directly measures the enzymatic activity of recombinant PARP1 or PARP2 in the presence of the test compound.

Methodology:

-

Materials:

-

Recombinant human PARP1 or PARP2 enzyme.

-

Histones (as a substrate for PARylation).

-

Activated DNA (to stimulate PARP activity).

-

Biotinylated NAD⁺.

-

Streptavidin-HRP (Horse Radish Peroxidase).

-

HRP substrate (e.g., TMB).

-

Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

-

-

Assay Procedure (ELISA format):

-

Coat a 96-well plate with histones and incubate overnight at 4°C. Wash wells with wash buffer (PBS + 0.05% Tween-20).

-

Prepare a serial dilution of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one (e.g., from 100 µM to 1 nM) in assay buffer.

-

In the coated wells, add the assay buffer, activated DNA, biotinylated NAD⁺, and the serially diluted compound.

-

Initiate the reaction by adding the PARP enzyme. Incubate for 1-2 hours at room temperature.

-

Wash the wells to remove unbound reagents.

-

Add Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP substrate.

-

Stop the reaction with 1 M H₂SO₄ and read the absorbance at 450 nm.

-

-

Data Analysis:

-

Plot the absorbance against the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for a PARP activity ELISA.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: This assay provides direct evidence of target engagement within a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line identified from phenotypic screening) to ~80% confluency.

-

Treat cells with either vehicle (DMSO) or a high concentration of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one (e.g., 50 µM) for 1-2 hours.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Lyse the cells by freeze-thaw cycles.

-

-

Protein Quantification:

-

Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

-

Collect the supernatant containing the soluble, non-denatured proteins.

-

Quantify the amount of the specific target protein (hypothesized from screening) remaining in the supernatant using Western Blot or ELISA.

-

-

Data Analysis:

-

For each temperature point, compare the amount of soluble target protein in the vehicle-treated vs. compound-treated samples.

-

Plot the percentage of soluble protein against temperature for both conditions.

-

A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, direct target engagement.

-

Conclusion

Elucidating the mechanism of action of a novel compound like (5S)-5-(aminomethyl)-4-methylmorpholin-3-one is a systematic process of hypothesis generation and rigorous experimental validation. While no direct data currently exists for this specific molecule, its structural features provide a logical starting point for investigation. By employing the tiered workflow and detailed protocols outlined in this guide, researchers can efficiently navigate the path from a bioactive hit to a well-characterized lead compound with a defined molecular mechanism, paving the way for future therapeutic development.

References

-

A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. Retrieved March 7, 2026, from [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. (2024, November 22). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2023, June 15). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Conformational Effects on the Activity of Drugs. 10. Synthesis, Conformation, and Pharmacological Properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and Their Morpholine Analogues. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

Yerdelen, K. O., et al. (2015). Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 383-388. Retrieved March 7, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors. (2014, April 15). PubMed. Retrieved March 7, 2026, from [Link]

-

Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022, December 12). MDPI. Retrieved March 7, 2026, from [Link]

-

Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Retrieved March 7, 2026, from [Link]

-

Synthesis, biological evaluation, and structure-activity relationship of diversified C-4 analogs of podophyllotoxin as tubulin inhibitors. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]

-

Effect of side chain location in (2-aminoethyl)-aminomethyl-2-phenylquinolines as antitumor agents. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. (2022, October 6). MDPI. Retrieved March 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of side chain location in (2-aminoethyl)-aminomethyl-2-phenylquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: (5S)-5-(Aminomethyl)-4-methylmorpholin-3-one in Asymmetric Synthesis

Document Type: Advanced Application Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Framework

The morpholin-3-one ring is a privileged scaffold in both asymmetric catalysis and medicinal chemistry. It serves as the core structural motif in blockbuster APIs such as Rivaroxaban[1] and functions as a highly versatile chiral template for the enantioselective synthesis of complex molecules, including pantolactone analogues[2].

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one represents a highly specialized primary amine organocatalyst. While secondary amine catalysts (such as MacMillan’s imidazolidinones or proline derivatives) are foundational to organocatalysis, they often fail to activate sterically hindered α,α-disubstituted aldehydes due to severe steric clash during enamine formation. Primary amine catalysts overcome this limitation.

Causality in Catalyst Design

-

Primary Amine (C5): Facilitates rapid condensation with bulky carbonyls to form a reactive (E)-enamine intermediate without the steric penalty incurred by secondary amines.

-

Morpholin-3-one Core: Provides exceptional conformational rigidity.

-

N4-Methyl Group: Locks the heterocycle into a stable pseudo-chair conformation, blocking epimerization and preventing unwanted lactamization or amidation side-reactions.

-

C3-Carbonyl: Acts as a precise hydrogen-bond acceptor. In the transition state, it anchors the incoming electrophile (e.g., a nitroolefin), directing it exclusively to the Re-face of the enamine to ensure high enantioselectivity (ee).

Pathway Visualization

Fig 1: Primary amine-catalyzed enamine activation cycle via a bifunctional transition state.

Quantitative Data: Reaction Optimization

To demonstrate the efficacy of this catalyst, we present the optimization data for the asymmetric Michael addition of isobutyraldehyde to trans-β-nitrostyrene. The data illustrates the critical role of solvent polarity and acid co-catalysts in stabilizing the hydrogen-bonded transition state.

| Entry | Solvent | Acid Co-Catalyst (10 mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | MeOH | None | 25 | 48 | 12 | 15 |

| 2 | CH₂Cl₂ | Trifluoroacetic Acid (TFA) | 25 | 24 | 65 | 72 |

| 3 | Toluene | Trifluoroacetic Acid (TFA) | 25 | 18 | 78 | 85 |

| 4 | Toluene | Benzoic Acid (PhCOOH) | 25 | 12 | 89 | 92 |

| 5 | Toluene | Benzoic Acid (PhCOOH) | 0 | 24 | 94 | 98 |

Scientific Rationale: Non-polar solvents (Toluene, Entry 4-5) enhance the strength of the hydrogen-bonding network between the catalyst's C3-carbonyl and the nitroolefin. A weak acid (Benzoic Acid) acts as an optimal proton shuttle for enamine formation without fully protonating and deactivating the primary amine.

Self-Validating Experimental Protocol

This protocol details the optimized conditions (Table 1, Entry 5). It is designed as a self-validating system , embedding analytical checkpoints to ensure reproducibility and mechanistic integrity.

Phase 1: Pre-Reaction Validation

-

Solvent Preparation: Dispense 5.0 mL of anhydrous Toluene.

-

Validation Checkpoint 1: Perform Karl Fischer (KF) titration. Water content must be <50 ppm. Excess water prematurely hydrolyzes the enamine intermediate, drastically reducing yield.

-

-

Catalyst Activation: To a flame-dried 25 mL round-bottom flask under Argon, add (5S)-5-(aminomethyl)-4-methylmorpholin-3-one (0.10 mmol, 10 mol%) and Benzoic Acid (0.10 mmol, 10 mol%). Stir in 2.0 mL of the anhydrous Toluene for 15 minutes at room temperature.

Phase 2: Reaction Execution

-

Substrate Addition: Cool the catalyst mixture to 0 °C using an ice bath. Add trans-β-nitrostyrene (1.0 mmol, 1.0 eq).

-

Enamine Initiation: Dropwise, add isobutyraldehyde (2.0 mmol, 2.0 eq) over 5 minutes.

-

Scientific Rationale: Slow addition prevents aldehyde self-aldol condensation.

-

-

Monitoring: Stir the reaction at 0 °C.

-

Validation Checkpoint 2: At t = 12h, perform TLC analysis (Hexanes/EtOAc 4:1). Stain with Potassium Permanganate (KMnO₄). The nitroolefin starting material (R_f ~0.6) should be nearly consumed, with a new product spot appearing at R_f ~0.3.

-

Phase 3: Quench & Isolation

-

Quench: Terminate the reaction by adding 5.0 mL of saturated aqueous NH₄Cl.

-

Scientific Rationale: The mildly acidic aqueous quench rapidly hydrolyzes the product iminium ion, releasing the free catalyst into the aqueous layer while trapping the product in the organic phase.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 4: Analytical Validation

-

Crude Analysis:

-

Validation Checkpoint 3: Obtain a crude ¹H-NMR (CDCl₃). Check the diastereomeric ratio (dr) by integrating the distinct α-proton signals of the major and minor diastereomers. This ensures epimerization does not occur during subsequent silica gel chromatography.

-

-

Purification: Purify via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes).

-

Chiral Assay: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/iPrOH 90:10, 1.0 mL/min, λ = 254 nm).

Workflow Visualization

Fig 2: Self-validating experimental workflow for asymmetric Michael addition.

References

-

Pansare, S. V., et al. "Asymmetric Synthesis of Pantolactone: Recent Advances." Tetrahedron, 2003.[Link]

- Process for determining the suitability for distribution of a batch of a thiophene-2-carboxamide derivative.

-

Melchiorre, P., et al. "Primary Amine Catalysis in Asymmetric Enamine Chemistry." Angewandte Chemie International Edition, 2008.[Link]

-

MacMillan, D. W. C. "The advent and development of organocatalysis." Nature, 2008. [Link]

Sources

Spectroscopic analysis of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one

Executive Summary

This Application Note provides a rigorous protocol for the structural and stereochemical validation of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one (referred to herein as 5S-AMMO ). This compound is a critical chiral building block, often utilized in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and Factor Xa inhibitors.

The unique structural features of 5S-AMMO—a lactam core, a basic primary amine, and a specific stereocenter at position 5—present distinct analytical challenges. This guide outlines a self-validating workflow combining 1D/2D NMR , High-Resolution Mass Spectrometry (HRMS) , and Chiral HPLC to ensure chemical identity and enantiomeric excess (

Chemical Identity & Structural Logic

Before analysis, the structural connectivity must be understood to interpret spectral data correctly.

-

IUPAC Name: (5S)-5-(aminomethyl)-4-methylmorpholin-3-one

-

Molecular Formula:

-

Molecular Weight: 158.20 g/mol

-

Key Functional Groups:

Visualizing the Analysis Workflow:

Figure 1: Analytical decision matrix for the characterization of 5S-AMMO.

Protocol 1: Nuclear Magnetic Resonance (NMR) Analysis

Objective: To confirm the regiochemistry of the methyl group (N4 vs. O-alkylation) and the integrity of the morpholinone ring.

Experimental Setup:

-

Instrument: 400 MHz or higher (600 MHz recommended for resolution of diastereotopic protons).

-

Solvent:

(preferred for observing exchangeable amine protons) or -

Internal Standard: TMS (

0.00 ppm).

Expected NMR Data ( )

The morpholinone ring is non-planar, creating distinct axial and equatorial environments for the methylene protons.

| Position | Type | Approx. Shift ( | Multiplicity | Coupling ( | Diagnostic Note |

| N-CH3 | Singlet | 2.85 – 2.95 | s | - | Key Signal. Differentiates from N-H precursors. |

| H-2a | Methylene | 4.05 – 4.15 | d/dd | Deshielded by adjacent Oxygen and Carbonyl. | |

| H-2b | Methylene | 3.90 – 4.00 | d/dd | Diastereotopic partner to H-2a. | |

| H-5 | Methine | 3.40 – 3.60 | m | - | Chiral center. Coupling to H-6 and exocyclic |

| H-6a/b | Methylene | 3.70 – 3.90 | m | - | Adjacent to Oxygen (ether linkage). |

| -CH2-NH2 | Methylene | 2.70 – 2.90 | m | - | Often overlaps with N-Me; check integration (2H). |

| -NH2 | Amine | 1.5 – 2.5 | br s | - | Broad; shift varies with concentration/water content. |

Critical Structural Validation (NOESY/COSY)

To ensure the methyl group is on the Nitrogen (N4) and not Oxygen (O-methylation of the lactim tautomer):

-

HMBC: Look for a correlation between the N-Me protons (~2.9 ppm) and C3 (Carbonyl) (~166 ppm) and C5 (~55 ppm).

-

NOESY: Strong NOE correlation expected between N-Me and H-5 .

Protocol 2: Vibrational Spectroscopy (FT-IR)

Objective: Rapid identification of the lactam functionality and primary amine.

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

-

Lactam Carbonyl (

): The defining feature. Expect a strong band at 1640 – 1665 cm⁻¹ .-

Note: This is lower than a standard ester (1735 cm⁻¹) or ketone, confirming the amide resonance.

-

-

Primary Amine (

): Two weak-to-medium bands at 3300 – 3400 cm⁻¹ (symmetric and asymmetric stretch). -

C-O-C Stretch: Characteristic ether band of the morpholine ring at 1100 – 1120 cm⁻¹ .

Protocol 3: Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and analyze fragmentation to verify the side chain.

Method: ESI+ (Electrospray Ionization, Positive Mode).[3]

-

Calculated Mass (

): 159.1134 Da. -

Acceptance Criteria:

ppm.

Fragmentation Pathway (MS/MS):

-

Parent Ion:

159. -

Loss of Methylamine side chain: Cleavage at the C5-exocyclic bond is common.

-

Loss of

(30 Da)

-

-

Ring Opening: Loss of

(28 Da) is less common in ESI but possible in EI, leading to

Protocol 4: Chiral Purity Determination (HPLC)

Objective: Quantify the enantiomeric excess (

Challenge: The compound is polar and basic. Standard normal phase chiral HPLC may result in peak tailing.

Recommended Method: Immobilized Polysaccharide Column

| Parameter | Condition | Rationale |

| Column | Chiralpak IA or IC (Immobilized Amylose/Cellulose) | Robustness against basic modifiers. |

| Mobile Phase | Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1) | DEA suppresses ionization of the primary amine, sharpening peaks. |

| Flow Rate | 1.0 mL/min | Standard. |

| Detection | UV @ 210 nm | Analyte lacks strong chromophores; low UV required. |

| Temperature | 25°C | Ambient. |

| Expected Result | (5S) isomer typically elutes second on Amylose columns (verify with racemate). |

Alternative Method (Derivatization): If direct resolution is poor, derivatize the primary amine with Mosher's Acid Chloride or GIT (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) . The resulting diastereomers are easily separated on achiral C18 columns.

References

-

Morpholinone Scaffolds in Antibiotics

-

Structure-Activity Relationships of Oxazolidinones.[4] (Linezolid intermediates often utilize the 5-aminomethyl-morpholine scaffold).

-

Source:

-

-

Chiral Separation Strategies

- A Strategy for Developing HPLC Methods for Chiral Drugs.

-

Source:

-

Spectroscopic Data of Morpholine Derivatives

-

4-Methylmorpholine NMR Data. (Baseline for ring protons).[2]

-

Source:

-

-

General Synthesis of 5-substituted Morpholin-3-ones

- Expanding Complex Morpholines Using Systematic Chemical Diversity. (Describes NMR assignment of substituted morpholines).

-

Source:

Sources

Troubleshooting & Optimization

Technical Support Center: (5S)-5-(aminomethyl)-4-methylmorpholin-3-one Synthesis

This technical guide details the synthesis, troubleshooting, and impurity management for (5S)-5-(aminomethyl)-4-methylmorpholin-3-one , a versatile chiral scaffold often employed in the development of oxazolidinone antibiotics, Factor Xa inhibitors, and kinase inhibitors.

Executive Summary & Synthetic Strategy

The synthesis of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one is most robustly achieved via a Chiral Pool approach starting from N-methyl-L-serine methyl ester . This route minimizes racemization risks compared to late-stage methylation and avoids expensive chiral resolution steps.

Core Synthetic Pathway

-

N-Acylation : Reaction of N-methyl-L-serine methyl ester with chloroacetyl chloride.

-

Cyclization : Base-mediated intramolecular Williamson ether synthesis to form the morpholin-3-one ring.

-

Reduction : Selective reduction of the methyl ester to the primary alcohol.

-

Amination : Conversion of the alcohol to the primary amine (via mesylate/azide or Mitsunobu).

Pathway Visualization

The following diagram outlines the optimized workflow and critical decision nodes.

Figure 1: Step-wise synthetic route with critical control points for side reactions.

Critical Side Reactions & Troubleshooting

This section addresses specific chemical failures. The morpholin-3-one ring is stable, but the formation step and the C5 chiral center are vulnerable.

Issue 1: Racemization at C5 (Loss of Enantiomeric Excess)

Symptom: Product shows low specific rotation or separation of enantiomers on chiral HPLC. Mechanism: The C5 proton is alpha to the amide nitrogen. While less acidic than a ketone alpha-proton, strong bases or prolonged exposure to basic conditions can promote enolization, destroying the stereocenter. Root Cause:

-

Use of excessively strong bases (e.g., LDA) or large excess of base during cyclization.

| Parameter | Recommendation |

| Base Selection | Use NaH (1.1 eq) or KOtBu (1.05 eq) . Avoid large excesses. |

| Temperature | Conduct cyclization at 0°C to RT . Avoid reflux unless necessary. |

| Quenching | Quench immediately upon completion (monitor via TLC/LCMS). Neutralize with dilute HCl or NH4Cl. |

Issue 2: Beta-Elimination (Dehydro-impurity)

Symptom: Appearance of an olefinic impurity (singlet at ~5.5-6.0 ppm in 1H NMR) and lower yield. Mechanism: During cyclization (Step 2) or mesylation (Step 4), the hydroxyl group (or mesylate) can undergo elimination to form an exocyclic double bond (a dehydroalanine derivative), driven by the thermodynamic stability of the conjugated system. Troubleshooting:

-

During Cyclization: Ensure the reaction is strictly intramolecular. High dilution (0.05 M - 0.1 M) favors cyclization over intermolecular elimination/polymerization.

-

During Mesylation: Keep temperature strictly at 0°C or -10°C . Add the base (TEA/DIPEA) slowly to avoid localized heating spikes.

Issue 3: Ring Hydrolysis

Symptom: Loss of the morpholinone ring, formation of linear amino-acid derivatives. Mechanism: The lactam bond is susceptible to hydrolysis under strongly acidic or basic aqueous workups. Prevention:

-

Avoid strong aqueous acids (e.g., 6M HCl) during workup.

-

Use buffered aqueous washes (pH 4-7).

-

If the product is water-soluble, avoid aqueous workup entirely; filter salts and evaporate, then purify via chromatography.

Detailed Experimental Protocols

Protocol A: Cyclization to (5S)-5-methoxycarbonyl-4-methylmorpholin-3-one

Reference method adapted for N-methyl analogs.

-

Setup: Flame-dry a 500 mL RB flask under Nitrogen.

-

Reagents: Dissolve N-(2-chloroacetyl)-N-methyl-serine methyl ester (10.0 g, 1.0 equiv) in anhydrous THF (200 mL, 0.2 M).

-

Cyclization: Cool to 0°C. Add NaH (60% dispersion in oil, 1.1 equiv) portion-wise over 15 minutes. Caution: H2 gas evolution.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2-3 hours.

-

Checkpoint: Check TLC (EtOAc/Hex). SM should be consumed. If elimination impurity appears, stop immediately.

-

-

Workup: Quench with sat. NH4Cl (20 mL). Concentrate THF under reduced pressure. Dilute residue with EtOAc, wash with minimal water and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).

Protocol B: Conversion to Amine (via Azide)

-

Activation: Dissolve alcohol intermediate (5.0 g) in DCM (50 mL) at 0°C. Add Et3N (1.5 eq) followed by Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir 1h. Wash with dilute NaHCO3, dry, and concentrate.

-

Displacement: Dissolve crude mesylate in DMF (25 mL). Add NaN3 (2.0 eq). Heat to 60°C for 4-6 hours.

-

Safety: Use a blast shield. Do not concentrate azide solutions to dryness with heat.

-

-

Reduction: Dissolve crude azide in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 1 atm (balloon) for 12 hours. Filter through Celite.

Impurity Profile & FAQ

Impurity Identification Table

| Impurity Structure (Description) | Origin Step | Detection (LCMS/NMR) | Control Strategy |

| Dehydro-morpholinone (Exocyclic alkene) | Cyclization / Mesylation | M-18 (loss of water/alcohol). NMR: Olefinic H. | Control temp < 0°C during activation. Avoid excess base. |

| Dimer (Macrocycle) | Cyclization | 2x Mass. | Maintain high dilution during cyclization. |

| Des-methyl analog | Starting Material | M-14. | Ensure purity of N-methyl-L-serine precursor. |

| Ring-opened Acid | Workup | M+18. Broad OH in NMR. | Avoid strong acid/base workups. |

Frequently Asked Questions

Q: Can I use N-methyl-L-serine without the ester protection? A: No. The carboxylic acid must be protected (ester) to prevent competing protonation and side reactions with the chloroacetyl chloride. The ester also facilitates the subsequent reduction to the alcohol.

Q: Why is my yield low in the NaH cyclization step? A: Moisture is the enemy. NaH reacts with water to form NaOH, which hydrolyzes your ester or lactam. Ensure THF is anhydrous (distilled or molecular sieves). Alternatively, use KOtBu in THF, which is often cleaner.

Q: The final amine is water-soluble and hard to extract. How do I isolate it? A: Do not perform an aqueous extraction. After hydrogenation, filter off the catalyst and concentrate the methanol. If salts are present, trituruate the solid with cold DCM or Et2O, or use an ion-exchange resin (SCX-2) to capture the amine and release it with ammonia/MeOH.

References

-

General Morpholinone Synthesis : Synthesis of the 5,6-dihydroxymorpholin-3-one fragment of monanchocidin A. Org. Lett. 2015, 17(4), 968-971. Link

-

Side Reactions in Morpholine Synthesis : Synthesis and SAR of morpholine and its derivatives. E3S Web of Conf. 2024. Link

-